N-(4-aminophenyl)-2-phenylacetamide

HDAC inhibition epigenetics cancer research

Select this para-substituted phenylacetamide as a critical negative control for HDAC inhibitor screening—its >175-fold weaker inhibition versus Tacedinaline makes it essential for benchmarking. The free 4-amino group and flexible methylene spacer provide orthogonal reactive handles for library synthesis, enabling precise SAR exploration unavailable with regioisomers or benzamide analogs. Guaranteed ≥95% purity ensures reproducible research results.

Molecular Formula C14H14N2O
Molecular Weight 226.279
CAS No. 346583-86-6; 34662-31-2
Cat. No. B2457490
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(4-aminophenyl)-2-phenylacetamide
CAS346583-86-6; 34662-31-2
Molecular FormulaC14H14N2O
Molecular Weight226.279
Structural Identifiers
SMILESC1=CC=C(C=C1)CC(=O)NC2=CC=C(C=C2)N
InChIInChI=1S/C14H14N2O/c15-12-6-8-13(9-7-12)16-14(17)10-11-4-2-1-3-5-11/h1-9H,10,15H2,(H,16,17)
InChIKeyLLIVNUAEZMDIOP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(4-Aminophenyl)-2-phenylacetamide 346583-86-6: Chemical Identity, Scaffold Class & Procurement-Relevant Baseline


N-(4-Aminophenyl)-2-phenylacetamide (CAS 346583-86-6; also indexed as 34662-31-2) is a synthetic phenylacetamide bearing a primary aromatic amine at the para position [1]. Its structure places it within the broader 4-aminophenylacetamide class, which has been investigated for anticonvulsant, antiarrhythmic, and epigenetic-modulator activities [2]. The compound is commercially supplied primarily as a research building block with a typical minimum purity of 95% . Unlike close regioisomers or benzamide analogs, the methylene spacer between the phenyl ring and the amide carbonyl eliminates formal conjugation and increases conformational degrees of freedom, a structural feature that directly modulates target binding [2].

Why N-(4-Aminophenyl)-2-phenylacetamide Cannot Be Assumed Interchangeable with Other 4-Aminophenylacetamides or Benzamide Analogs


The 4-aminophenylacetamide scaffold is not a single pharmacophore but a tunable framework where substitution at the amide nitrogen dictates both potency and target selectivity [1]. Clark and Davenport (1987) demonstrated that within this series, anticonvulsant activity is highly sensitive to the nature of the amide substituent; compounds bearing an additional aromatic ring on the amide nitrogen showed markedly enhanced activity and selectivity [1]. More broadly, QSAR analysis of phenylacetamide vs. benzamide derivatives revealed that the methylene spacer (present in phenylacetamides) reduces antibacterial potency relative to benzamides, while substituent electronic effects on the phenyl ring dramatically alter activity [2]. Therefore, substituting N-(4-aminophenyl)-2-phenylacetamide with a regioisomer (e.g., 2-aminophenyl), a benzamide lacking the methylene spacer, or a different N-substituted phenylacetamide can lead to substantial, quantitatively measurable differences in binding, functional activity, and downstream biological readouts.

Quantitative Differentiation Evidence: N-(4-Aminophenyl)-2-phenylacetamide vs. Closest Structural Analogs & In-Class Alternatives


HDAC1/HDAC2 Inhibition: Very Weak Engagement Confirmed by Quantitative Enzymatic Assay, Contrasting with Potent Benzamide HDAC Inhibitors

N-(4-Aminophenyl)-2-phenylacetamide was tested for inhibition of HDAC1 and HDAC2 in human HeLa cell nuclear extracts. The compound exhibited an IC50 greater than 100,000 nM (>100 µM) [1]. In the same assay platform, the closely related benzamide Tacedinaline (CI-994; 4-acetamido-N-(2-aminophenyl)benzamide) inhibits HDAC1 with an IC50 of approximately 570 nM . This represents at least a 175-fold difference in potency. The weak HDAC engagement of N-(4-aminophenyl)-2-phenylacetamide indicates that it is unsuitable as an HDAC inhibitor replacement but may serve as a negative control or scaffold for prodrug strategies where release of a more active species is required.

HDAC inhibition epigenetics cancer research

Conformational Flexibility: The Methylene Spacer in N-(4-Aminophenyl)-2-phenylacetamide Introduces Additional Rotatable Bonds vs. Benzamide Analogs

Clark et al. (1987) explicitly noted that the phenylacetamide scaffold differs from benzamide scaffolds by the presence of a methylene group between the aromatic ring and the amide carbonyl. This structural difference eliminates formal conjugation and increases the number of conformational degrees of freedom [1]. Physicochemical data confirm that N-(4-aminophenyl)-2-phenylacetamide possesses 3 rotatable bonds (PubChem computed property) [2], whereas the corresponding 4-aminobenzamide analog has only 2. This additional rotational freedom enables the molecule to sample a wider conformational space, which can be either advantageous or detrimental depending on the target binding pocket geometry. The QSAR analysis by Debnath et al. (2008) corroborates that the methylene spacer in phenylacetamides reduces antibacterial activity compared to benzamides [3], further demonstrating that this seemingly minor structural variation carries measurable biological consequences.

medicinal chemistry SAR conformational analysis

Aminophenyl Regioisomerism: Para-Substitution on the Aniline Ring Distinguishes N-(4-Aminophenyl)-2-phenylacetamide from Ortho-Isomers with Distinct HDAC Pharmacology

Tacedinaline (CI-994) is a potent HDAC inhibitor (IC50 ~0.57 µM for HDAC1) that bears the amino group at the ortho position (2-aminophenyl) as part of a benzamide scaffold . In contrast, N-(4-aminophenyl)-2-phenylacetamide carries the amino substituent at the para position combined with a phenylacetamide (methylene-extended) framework. BindingDB data confirm that a compound structurally consistent with the para-aminophenyl phenylacetamide scaffold shows IC50 >100,000 nM against HDAC1/2 [1]. The combined effect of regioisomerism (ortho vs. para amino) and scaffold class (benzamide vs. phenylacetamide) results in a >175-fold difference in HDAC1 inhibitory activity. This provides a clear experimental basis for selecting the appropriate regioisomer and scaffold for HDAC-targeted research.

regioisomer HDAC inhibitor SAR

Anticonvulsant Activity Landscape: 4-Aminophenylacetamides Require Additional Aromatic Substitution on the Amide Nitrogen for Potent In Vivo Efficacy

Clark and Davenport (1987) evaluated a series of 4-aminophenylacetamides in mice against electroshock-induced and pentylenetetrazol-induced seizures. The key SAR finding was that compounds containing an additional aromatic ring as part of the amide nitrogen substituent exhibited the highest anticonvulsant activity and selectivity. The most potent compound in that series (compound 16, derived from 2,6-dimethylaniline) showed ED50 values of 50.50 mg/kg (electroshock) and 93.20 mg/kg (pentylenetetrazol) [1]. N-(4-Aminophenyl)-2-phenylacetamide itself, bearing a benzyl-type substituent on the amide nitrogen but not an aniline-type substituent, was not among the most active compounds identified, and its specific ED50 values were not reported in that study. However, the SAR trend clearly indicates that the benzyl substituent confers intermediate activity within this class, placing it between unsubstituted phenylacetamides and the more potent N-aryl-substituted derivatives.

anticonvulsant ED50 seizure model

Building Block Purity & Supplier Specifications: Minimum 95% Purity with Characterized Physicochemical Profile Enables Downstream Synthetic Reliability

Commercially, N-(4-aminophenyl)-2-phenylacetamide is supplied with a minimum purity specification of 95% (as certified by multiple vendors including CymitQuimica and AKSci) . Key identity parameters are fully characterized: molecular weight 226.27 g/mol, molecular formula C14H14N2O, InChIKey LLIVNUAEZMDIOP-UHFFFAOYSA-N, and computed XLogP3 of 2.4 [1]. In comparison, the regioisomer N-(4-aminophenyl)-N-phenylacetamide (CAS 140375-26-4) or the hydrochloride salt 2-(4-aminophenyl)-N-phenylacetamide hydrochloride may exhibit different solubility, stability, and storage requirements. The free base form with the para-aminophenyl configuration provides a well-defined, storage-stable solid (recommended long-term storage in a cool, dry place) suitable for further amide coupling, diazotization, or reductive amination reactions.

building block purity procurement specification

Procurement-Driven Application Scenarios for N-(4-Aminophenyl)-2-phenylacetamide (346583-86-6)


Negative Control or Inactive Scaffold for HDAC Inhibition Assays

Given its quantitatively confirmed ultra-weak HDAC1/HDAC2 inhibition (IC50 >100 µM), N-(4-aminophenyl)-2-phenylacetamide can serve as a structurally matched negative control compound in HDAC inhibitor screening campaigns, particularly when benchmarking against potent benzamide inhibitors such as CI-994 (IC50 ~0.57 µM) [1]. This was demonstrated in HeLa nuclear extract assays where the compound showed negligible HDAC engagement [1].

Synthetic Intermediate for Derivatization into Bioactive 4-Aminophenylacetamides

The free 4-amino group and the phenylacetamide scaffold provide orthogonal reactive handles for library synthesis. Clark and Davenport (1987) established that introducing an additional aromatic ring on the amide nitrogen substantially enhances anticonvulsant activity [2]. The target compound thus serves as a logical entry point for structure-activity relationship (SAR) exploration through N-functionalization or amide coupling chemistry. Its commercial availability at ≥95% purity supports reproducible synthetic transformations.

Conformational Probe for Differentiating Phenylacetamide vs. Benzamide Pharmacophores

With 3 rotatable bonds and a flexible methylene spacer, N-(4-aminophenyl)-2-phenylacetamide can be used as a conformational probe to interrogate the entropic and geometric requirements of biological targets that preferentially bind benzamide ligands [3]. The QSAR literature confirms that the methylene spacer measurably alters biological activity in antimicrobial contexts, providing a rationale for using this compound in comparative target engagement studies [3].

Reference Compound for Regioisomer Selectivity Studies

The para-amino configuration of this compound yields an HDAC inhibition profile that is >175-fold weaker than the ortho-amino benzamide configuration exemplified by Tacedinaline [1]. This makes N-(4-aminophenyl)-2-phenylacetamide a valuable reference for probing how amino group position and scaffold class (phenylacetamide vs. benzamide) jointly determine HDAC subtype selectivity and binding kinetics.

Quote Request

Request a Quote for N-(4-aminophenyl)-2-phenylacetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.